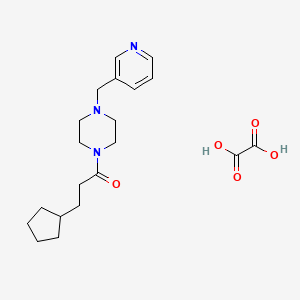![molecular formula C12H18N2O4S B4971120 N-{5-[(ethylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B4971120.png)
N-{5-[(ethylamino)sulfonyl]-2-methoxyphenyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{5-[(ethylamino)sulfonyl]-2-methoxyphenyl}propanamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic neuropathic pain. Neuropathic pain is a type of chronic pain that is caused by damage or dysfunction of the nervous system. It can be a debilitating condition that significantly reduces a person's quality of life. EMA401 has been shown to be effective in preclinical studies, and is currently undergoing clinical trials to determine its safety and efficacy in humans.
Wirkmechanismus
N-{5-[(ethylamino)sulfonyl]-2-methoxyphenyl}propanamide is a selective blocker of the Nav1.7 sodium ion channel, which is found in the nervous system and is involved in the transmission of pain signals. By blocking this ion channel, this compound is able to reduce the transmission of pain signals to the brain, thereby reducing the sensation of pain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the activity of the Nav1.7 sodium ion channel in the nervous system, which in turn reduces the transmission of pain signals. This compound has also been shown to reduce the release of certain neurotransmitters that are involved in the sensation of pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-{5-[(ethylamino)sulfonyl]-2-methoxyphenyl}propanamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a well-defined mechanism of action, which makes it a useful tool for studying the nervous system and pain transmission. However, there are also limitations to its use in lab experiments. It can be difficult to obtain sufficient quantities of the drug for use in large-scale experiments, and its effects may be influenced by other factors in the experimental system.
Zukünftige Richtungen
There are several future directions for research on N-{5-[(ethylamino)sulfonyl]-2-methoxyphenyl}propanamide. One area of focus is the development of more potent and selective Nav1.7 blockers that may be more effective in reducing neuropathic pain. Another area of focus is the development of combination therapies that target multiple ion channels and neurotransmitters involved in pain transmission. Additionally, further clinical trials are needed to determine the safety and efficacy of this compound in humans, and to determine the optimal dosage and treatment regimen for this drug.
Synthesemethoden
N-{5-[(ethylamino)sulfonyl]-2-methoxyphenyl}propanamide can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis method has been described in detail in scientific literature, and involves the use of various reagents and solvents. The final product is a white crystalline powder that is purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-{5-[(ethylamino)sulfonyl]-2-methoxyphenyl}propanamide has been the subject of extensive scientific research, particularly in the field of pain research. Preclinical studies have shown that this compound is effective in reducing neuropathic pain in animal models. It is believed to work by blocking a specific type of ion channel in the nervous system that is involved in the transmission of pain signals. Clinical trials are currently underway to determine whether this compound is safe and effective in humans.
Eigenschaften
IUPAC Name |
N-[5-(ethylsulfamoyl)-2-methoxyphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-4-12(15)14-10-8-9(6-7-11(10)18-3)19(16,17)13-5-2/h6-8,13H,4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVLXRFCXPFGBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NCC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4971047.png)

![N-1,3-benzothiazol-2-ylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4971063.png)
![2-({N-(2,3-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4971071.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B4971078.png)
![4-methyl-N-[4-(4-morpholinylmethyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4971079.png)
![1-(3-chlorophenyl)-3-{[2-(4-morpholinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4971081.png)
![N-cyclopropyl-4-methoxy-2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4971099.png)
![[1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B4971101.png)

![4-[(4-benzyl-1-piperidinyl)carbonyl]-2(1H)-quinolinone](/img/structure/B4971106.png)
![1-[(10-chloro-9-anthryl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4971111.png)
![N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B4971117.png)